An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic ketone of interest in medicinal and materials chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information from its close derivatives and related benzoxadiazole structures to infer its likely characteristics and reactivity profile.
Core Chemical Structure and Properties
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, also known by its synonym 4-keto-4,5,6,7-tetrahydrobenzofurazan, possesses a bicyclic structure fusing a dihydro-oxadiazole ring with a cyclohexenone moiety. The core scaffold, 2,1,3-benzoxadiazole (also known as benzofurazan), is a key building block in the synthesis of various functional materials and biologically active compounds. Derivatives of 2,1,3-benzoxadiazole are noted for their applications as fluorophores and have been investigated for their potential as anticancer agents.
General Properties of the Benzoxadiazole Scaffold:
-
Aromaticity and Reactivity: The benzoxadiazole ring system is aromatic and generally exhibits electron-withdrawing properties. This influences the reactivity of the fused ring system.
-
Fluorescence: Many benzoxadiazole derivatives are known to be fluorescent, a property that is sensitive to their chemical environment and substitution patterns.
-
Biological Activity: Various derivatives have shown promising biological activities, including as inhibitors for enzymes like glutathione S-transferases.
A summary of the computed chemical properties for the core molecule and a key derivative, its oxime, are presented below.
| Property | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (Predicted) | (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1][2] |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₇N₃O₂ |
| Molecular Weight | 138.13 g/mol | 153.14 g/mol |
| Exact Mass | 138.0429 g/mol | 153.053826 g/mol |
| InChI | InChI=1S/C6H6N2O2/c9-4-2-1-3-5-6(4)8-10-7-5/h1-3H2 | InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+ |
| InChIKey | Not Available | MPQCYPOGJHSLHA-QPJJXVBHSA-N |
| Canonical SMILES | C1CC2=NON=C2C(=O)C1 | C1CC2=NON=C2C(=NO)C1 |
Synthesis and Reactivity
A plausible synthetic workflow for a related benzoxadiazole is depicted below. This diagram illustrates a general approach that could potentially be adapted for the synthesis of the target molecule.
Caption: A generalized synthetic workflow for the preparation of a 2,1,3-benzoxadiazole scaffold.
The reactivity of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is expected to be dictated by the ketone functional group and the electron-withdrawing nature of the benzoxadiazole ring. Potential reactions could include:
-
Nucleophilic addition to the carbonyl group: The ketone at the 4-position is susceptible to attack by nucleophiles. This is exemplified by the formation of the corresponding oxime derivative.
-
Reactions at the α-protons: The protons on the carbon atoms adjacent to the ketone (positions 5 and 7) are expected to be acidic and could participate in enolate formation and subsequent reactions.
-
Reduction of the ketone: The carbonyl group can likely be reduced to a hydroxyl group using standard reducing agents.
Spectroscopic Data
Detailed spectroscopic data for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is not available. However, spectral information for its oxime derivative provides insights into the core structure.
NMR Spectroscopy of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime:
-
¹H NMR: Spectra are available and would show signals corresponding to the protons on the saturated portion of the cyclohexene ring, as well as the oxime proton.[1][2]
-
¹³C NMR: Spectra would reveal the chemical shifts of the carbon atoms in the molecule, including the characteristic signal for the carbon of the C=NOH group.
Mass Spectrometry of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime:
-
GC-MS data is available and would show the molecular ion peak corresponding to its exact mass.[1]
Potential Biological Activity and Signaling Pathways
There is no direct evidence in the reviewed literature of specific biological activities or signaling pathway interactions for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one. However, the broader class of 2,1,3-benzoxadiazole derivatives has been investigated for various pharmacological effects.
For instance, certain 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as suicide inhibitors of glutathione S-transferases (GSTs). These compounds have been shown to induce apoptosis in tumor cell lines. The proposed mechanism involves the conjugation of the benzoxadiazole derivative with glutathione (GSH), which then binds tightly to the active site of the GST enzyme.
The logical relationship for this inhibitory mechanism is illustrated in the following diagram:
Caption: A simplified diagram illustrating the proposed mechanism of GST inhibition by a 7-nitro-2,1,3-benzoxadiazole derivative.
Given the structural similarities, it is plausible that 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its derivatives could be explored for similar biological activities. However, this would require dedicated experimental investigation.
Experimental Protocols
As previously noted, a specific experimental protocol for the synthesis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is not available in the public domain. However, a general procedure for the synthesis of a 2,1,3-benzoxadiazole from a 2-nitroaniline precursor, based on established methods, is provided below for illustrative purposes.
Illustrative Synthesis of a 2,1,3-Benzoxadiazole Scaffold:
Step 1: Cyclization to form the N-oxide
-
Dissolve the substituted 2-nitroaniline in a suitable organic solvent (e.g., diethyl ether).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., concentrated KOH solution).
-
Cool the mixture in an ice bath and slowly add an oxidizing agent (e.g., sodium hypochlorite solution) while stirring vigorously.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude 2,1,3-benzoxadiazole 1-oxide.
Step 2: Deoxygenation to the 2,1,3-Benzoxadiazole
-
Dissolve the crude 2,1,3-benzoxadiazole 1-oxide in a suitable solvent (e.g., toluene).
-
Add a deoxygenating agent (e.g., triphenylphosphine).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and purify the product by filtration and chromatography to yield the final 2,1,3-benzoxadiazole.
Disclaimer: This is a generalized protocol and would require significant optimization for the synthesis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one.
Conclusion
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data on this specific molecule is scarce, its structural relationship to the well-studied benzoxadiazole family suggests a rich chemistry and potential for biological activity. Further research is warranted to fully elucidate its properties, develop efficient synthetic routes, and explore its potential applications. This guide serves as a foundational resource, collating the available information and providing a framework for future studies.
